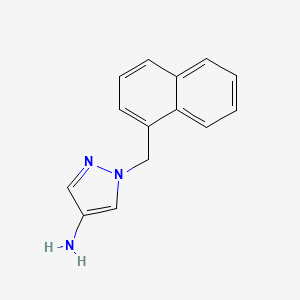

2-(1H-pyrazol-4-yl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

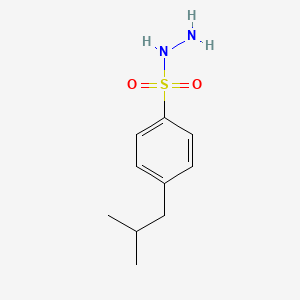

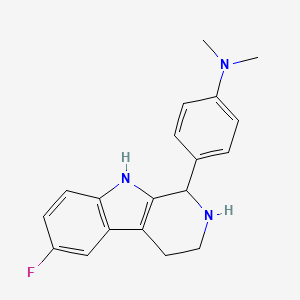

“2-(1H-pyrazol-4-yl)quinoxaline” is a chemical compound that belongs to the class of N-heterocyclic compounds . It is an important biological agent with several prominent pharmacological effects .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

The molecular formula of “this compound” is C11H8N4 . It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .Chemical Reactions Analysis

Quinoxalines have been involved in several reactions as a reagent for the preparation of various compounds . The synthesis of quinoxaline has been extensively studied for the last two decades .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 258.2±13.7 °C .Applications De Recherche Scientifique

Chemical Properties and Synthesis

2-(1H-pyrazol-4-yl)quinoxaline, a derivative of quinoxaline, is a heterocyclic compound known for its diverse applications in scientific research. Quinoxalines are formed by condensing ortho-diamines with 1,2-diketones or similar substitutes. Substituted derivatives can be generated using various α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols. This adaptability in synthesis allows for a wide range of quinoxaline derivatives with unique chemical properties and potential applications (Pareek & Kishor, 2015).

Biomedical Applications

Quinoxaline derivatives, including this compound, have notable significance in biomedical research. These compounds exhibit a broad spectrum of pharmacological activities. Notably, they are investigated for their potential in antimicrobial activities and the treatment of chronic and metabolic diseases. The structural modification of quinoxalines allows for a variety of biomedical applications, demonstrating the versatility of these compounds in therapeutic development (Pereira et al., 2015).

Applications in Material Science

The unique chemical structure of quinoxaline derivatives makes them suitable for applications in material science. For instance, 1,4,5,8,9,12-hexaazatriphenylene (HAT), a derivative closely related to quinoxaline, serves as a building block in various molecular, macromolecular, and supramolecular systems. These systems find applications in semiconductors, sensors, liquid crystals, and energy storage materials, highlighting the material science potential of quinoxaline derivatives including this compound (Segura et al., 2015).

Role in Synthesis of Bioactive Compounds

The fusion of quinoxaline with sulfonamide groups enhances the therapeutic potential of these compounds. Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. These hybrids are considered promising for developing advanced therapeutic agents against various diseases, indicating the significance of quinoxaline derivatives in the synthesis of bioactive compounds (Irfan et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 2-(1H-pyrazol-4-yl)quinoxaline is the fibroblast growth factor receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

This compound interacts with FGFR, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by FGFR, leading to changes in cellular processes . .

Biochemical Pathways

The inhibition of FGFR by this compound affects several biochemical pathways. FGFR is involved in the regulation of the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell proliferation, survival, and migration . Therefore, the inhibition of FGFR can lead to the disruption of these pathways, potentially leading to the inhibition of tumor growth .

Result of Action

The result of this compound’s action is the disruption of FGFR-regulated cellular processes, potentially leading to the inhibition of tumor growth . .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWTRJAQMGBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404978 |

Source

|

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439106-90-8 |

Source

|

| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)